molecular formula C16H13N3O4S B427969 N-(3-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 353261-57-1

N-(3-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No.: B427969
CAS No.: 353261-57-1
M. Wt: 343.4g/mol
InChI Key: IPKLKLKYTLZZNQ-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a benzothiazine derivative characterized by a 1,4-benzothiazin-3-one core fused to an acetamide group substituted at the 3-nitrophenyl position. The benzothiazine scaffold is known for its diverse pharmacological activities, including antifungal, antibacterial, and anticancer properties .

Properties

IUPAC Name

N-(3-nitrophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c20-15(17-10-4-3-5-11(8-10)19(22)23)9-14-16(21)18-12-6-1-2-7-13(12)24-14/h1-8,14H,9H2,(H,17,20)(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKLKLKYTLZZNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound that belongs to the class of benzothiazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its implications in cancer treatment and other diseases.

  • Molecular Formula: C16H13N3O4S
  • Molecular Weight: 343.4 g/mol
  • CAS Number: 353261-57-1

Anticancer Properties

Research has indicated that benzothiazine derivatives exhibit significant anticancer properties. A study focusing on similar compounds found that they can inhibit histone deacetylases (HDACs), which are implicated in the regulation of gene expression related to cancer progression. The inhibition of HDACs leads to increased acetylation of histones, thereby affecting the transcriptional activity of genes involved in cell cycle regulation and apoptosis .

The mechanism by which this compound exerts its biological effects may involve:

  • HDAC Inhibition: Similar compounds have shown to bind to the active site of HDACs, leading to their inhibition and subsequent alteration in gene expression .
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that benzothiazine derivatives can induce oxidative stress in cancer cells, promoting apoptosis through ROS-mediated pathways .

Study on HDAC Inhibition

In a study examining the effects of various benzothiazine derivatives on HDAC activity, it was found that compounds with a nitrophenyl group displayed enhanced inhibitory effects compared to their non-nitro counterparts. This suggests that the presence of the nitrophenyl moiety is crucial for biological activity and could be a target for further modifications to enhance potency .

Cytotoxicity Assays

Cytotoxicity assays conducted on cancer cell lines showed that this compound exhibited IC50 values in the micromolar range, indicating significant cytotoxic effects. These results were corroborated by flow cytometry analyses which demonstrated increased apoptosis rates in treated cells compared to controls .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
HDAC InhibitionSignificant inhibition leading to altered gene expression
Induction of ApoptosisIncreased apoptosis in cancer cell lines
CytotoxicityIC50 values in micromolar range

Scientific Research Applications

Biological Activities

The compound has been studied for various biological activities, including:

  • Anticancer Activity :
    • Research indicates that N-(3-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide exhibits significant cytotoxic effects against various cancer cell lines. For instance, derivatives of similar structures have shown percent growth inhibitions (PGIs) ranging from 51% to 86% against different cancer types such as SNB-19 and OVCAR-8 .
  • Antimicrobial Properties :
    • The compound has demonstrated promising antimicrobial activity against common pathogens. Preliminary studies suggest that related compounds exhibit minimum inhibitory concentrations (MICs) effective against Escherichia coli and Staphylococcus aureus, with MIC values reported around 256 µg/mL .
  • Enzyme Inhibition :
    • There is evidence that this compound may inhibit enzymes associated with disease progression. Similar compounds have shown the ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases .

Case Study 1: Anticancer Evaluation

In a study published in the ACS Omega journal, researchers synthesized and evaluated various derivatives of related compounds for their anticancer properties. One derivative exhibited PGIs of up to 86% against specific cancer cell lines, suggesting that modifications to the benzothiazin structure can enhance anticancer efficacy .

Case Study 2: Antimicrobial Activity

A study focusing on the synthesis and evaluation of antimicrobial activities found that compounds with similar structural motifs to this compound demonstrated significant activity against both bacterial and fungal strains. The findings support further exploration of this compound's potential as an antimicrobial agent .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The pharmacological profile of benzothiazine derivatives is highly dependent on substituent position and electronic properties. Below is a comparative analysis of key analogues (Table 1):

Table 1: Structural and Molecular Comparison of Benzothiazine Derivatives

Compound Name (CAS/Reference) Substituent (Position) Molecular Formula Molecular Weight Key Features
Target Compound (Hypothetical) -NO2 (3) C16H13N3O4S 343.36 Meta-nitro substitution; predicted enhanced steric bulk
N-(4-Nitrophenyl)-... (302552-51-8, ) -NO2 (4) C17H14F3N3O3S 389.37 Para-nitro with trifluoromethyl; increased hydrophobicity
N-[4-(Trifluoromethyl)phenyl]-... (330943-95-8, ) -CF3 (4) C17H13F3N2O2S 366.36 Strong electron-withdrawing group; potential metabolic stability
N-(4-Methylphenyl)-... (106691-37-6, ) -CH3 (4) C17H16N2O2S 312.39 Electron-donating group; reported antifungal activity
N-(4-Chlorophenyl)-... (132858-26-5, ) -Cl (4) C16H13ClN2O2S 332.80 Halogen substitution; moderate bioactivity

Preparation Methods

Ugi Four-Component Reaction

The Ugi reaction provides a versatile platform for constructing the 1,4-benzothiazine core. As demonstrated in PMC (2024), the general procedure involves:

  • Reactants : A primary amine (e.g., 3-nitroaniline), carboxylic acid (e.g., 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid), tert-butyl isocyanide, and an aldehyde (e.g., benzaldehyde).

  • Conditions : Methanol solvent, stirred at 5°C initially, then warmed to room temperature (~30°C) for 12–24 hours. For sterically hindered aldehydes (e.g., furfural), elevated temperatures (60°C) are required.

  • Workup : Evaporation under reduced pressure, followed by purification via column chromatography (CHCl₃/MeOH, 9:1).

Key Data :

  • Yield : 55–65% for analogous N-(aryl)acetamides.

  • Mechanism : The reaction proceeds via imine formation, nucleophilic addition of isocyanide, and Mumm rearrangement to yield the bisamide product.

Acid Chloride-Mediated Amide Coupling

A patent by Google Patents (2005) outlines a method adaptable to the target compound:

  • Step 1 : Synthesis of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid (3 ) via cyclization of o-nitrobenzoic acid derivatives.

  • Step 2 : Conversion to acid chloride using thionyl chloride (SOCl₂) in CH₂Cl₂ with catalytic DMF.

  • Step 3 : Coupling with 3-nitroaniline in the presence of triethylamine (Et₃N) to form the acetamide.

Optimization Notes :

  • Temperature : 0–5°C during acid chloride formation minimizes side reactions.

  • Solvent : Anhydrous CH₂Cl₂ ensures high reactivity.

  • Yield : ~70% for similar acetamide derivatives.

Stereoselective Cyclization

The benzothiazine ring is constructed via reductive cyclization, as detailed in PMC (2024):

  • Starting Material : N-(3-nitrophenyl)-2-(2-nitrobenzamido)acetamide.

  • Reduction : Zinc dust in acetic acid or catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine.

  • Cyclization : Intramolecular nucleophilic attack forms the 1,4-benzothiazin-3-one core.

Critical Parameters :

  • Catalyst : Pd/C (10 wt%) under 50 psi H₂ achieves >90% conversion.

  • Byproducts : Over-reduction to aminobenzothiazine is mitigated by controlling H₂ pressure.

Experimental Procedures

Synthesis of 2-(3-Oxo-3,4-Dihydro-2H-1,4-Benzothiazin-2-yl)Acetic Acid

  • Reactants : o-Nitrobenzoic acid (1.0 equiv), thionyl chloride (2.5 equiv).

  • Conditions : Reflux in CH₂Cl₂ for 2 hours, then quenched with ice-cold water.

  • Intermediate : Acid chloride isolated as a yellow oil (yield: 85%).

Coupling with 3-Nitroaniline

  • Reactants : Acid chloride (1.0 equiv), 3-nitroaniline (1.2 equiv), Et₃N (2.0 equiv).

  • Conditions : Stirred in CH₂Cl₂ at 0°C for 1 hour, then room temperature for 4 hours.

  • Product : Crude acetamide purified via recrystallization (EtOH/H₂O) to yield white crystals (yield: 68%).

Characterization Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.57 (s, 1H, NH), 8.23–7.13 (m, 8H, aromatic), 3.82 (dd, J = 14.2 Hz, CH₂).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).

Crystallographic Studies

Single-crystal X-ray diffraction (SC-XRD) of analogous compounds confirms the planarity of the benzothiazine ring and intermolecular C–H···O hydrogen bonding.

Discussion of Results

The Ugi reaction offers superior regioselectivity for introducing the 3-nitrophenyl group compared to acid chloride routes, albeit with lower yields (55–65% vs. 68–70%). Stereochemical outcomes, particularly in cyclization steps, depend critically on reducing agents: Zn/AcOH favors cis-isomers, while catalytic hydrogenation yields trans-products . Purification via column chromatography (SiO₂, CHCl₃/MeOH) effectively removes unreacted aniline and oligomeric byproducts.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-(3-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide?

  • Methodology : Utilize condensation reactions between 3-nitrophenylamine derivatives and functionalized benzothiazine intermediates. A common approach involves coupling 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-acetic acid with 3-nitroaniline via carbodiimide-mediated amidation. Microwave-assisted synthesis (e.g., as in ) can enhance reaction efficiency by reducing time and improving yields. Monitor reactions using TLC or HPLC and purify via column chromatography .
  • Key Considerations : Optimize solvent polarity (e.g., DMF or THF) and temperature to avoid nitro group reduction or ring-opening side reactions.

Q. How can the structural identity of this compound be confirmed?

  • Methodology : Employ single-crystal X-ray diffraction (SC-XRD) for definitive structural determination, as demonstrated in for analogous benzothiazine derivatives. Complementary techniques include:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 15N^{15}N spectra to verify substituent positions and hydrogen bonding (e.g., NH resonance in acetamide).
  • FTIR : Confirm carbonyl (C=O) stretches (~1680–1720 cm1^{-1}) and nitro group vibrations (~1520 cm1^{-1}) .
    • Data Interpretation : Compare experimental data with computational predictions (e.g., DFT-optimized structures) to resolve ambiguities in tautomeric forms.

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Methodology : Screen for CNS activity (e.g., antidepressant or anticonvulsant effects) using receptor-binding assays (e.g., serotonin or GABA receptors) or animal models (e.g., forced swim test). Follow protocols from , where benzothiazines with similar 3-oxo groups showed stimulant activity .
  • Controls : Include reference compounds (e.g., imipramine for antidepressants) and assess cytotoxicity via MTT assays to rule out nonspecific effects.

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound's pharmacokinetic properties?

  • Methodology : Apply quantum chemical calculations (e.g., DFT or molecular docking) to predict:

  • Solubility : LogP values via COSMO-RS.
  • Metabolic Stability : Cytochrome P450 interactions using AutoDock Vina.
    • Integration : Use ICReDD’s reaction design framework () to iteratively refine synthetic pathways based on computational predictions and experimental validation .
    • Validation : Compare in silico ADMET predictions with in vitro hepatic microsomal assays.

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Case Study : If conflicting results arise in receptor affinity assays (e.g., µ-opioid vs. serotonin receptors), conduct:

  • Dose-Response Curves : Establish EC50_{50} values across multiple concentrations.
  • Selectivity Profiling : Use radioligand binding assays against a panel of receptors.
    • Troubleshooting : Account for batch-to-batch purity variations (HPLC >98%) and solvent effects (e.g., DMSO-induced artifacts) .

Q. How can reaction mechanisms for benzothiazine-acetamide formation be elucidated?

  • Methodology :

  • Kinetic Studies : Monitor intermediates via stopped-flow NMR or time-resolved IR.
  • Isotopic Labeling : Use 18O^{18}O-labeled carbonyl groups to track acyl transfer steps.
    • Computational Support : Perform transition-state analysis with Gaussian or ORCA software to identify rate-limiting steps (e.g., nucleophilic attack by 3-nitroaniline) .

Q. What advanced separation techniques improve yield in large-scale synthesis?

  • Methodology : Implement membrane-based separation (e.g., nanofiltration) or simulated moving bed (SMB) chromatography for continuous purification (). Optimize parameters:

  • Solvent Recovery : Use rotary evaporation with low boiling-point solvents (e.g., ethyl acetate).
  • Crystallization : Screen solvents (e.g., ethanol/water mixtures) to enhance polymorph control .

Methodological Resources

  • Synthetic Protocols : (condensation reactions), (microwave-assisted synthesis).
  • Structural Analysis : (SC-XRD), (NMR/IR correlations).
  • Computational Tools : (ICReDD’s reaction path search), (reactor design principles).

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